(4R,4'R)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole)
Description
This compound is a chiral bis-oxazole derivative featuring a central phenylphosphanediyl linker bridging two 4-(tert-butyl)-4,5-dihydrooxazole moieties in the (R,R)-configuration. The tert-butyl substituents introduce significant steric bulk, which is critical for applications in asymmetric catalysis or chiral ligand design. The phenylphosphanediyl group provides a rigid, planar backbone, influencing electronic properties and coordination behavior .
Properties
IUPAC Name |
bis[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-phenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N2O2P/c1-31(2,3)27-20-35-29(33-27)23-16-10-12-18-25(23)37(22-14-8-7-9-15-22)26-19-13-11-17-24(26)30-34-28(21-36-30)32(4,5)6/h7-19,27-28H,20-21H2,1-6H3/t27-,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNPGTKDUBOISS-NSOVKSMOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=N[C@@H](CO5)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-[®-4-tert-butyl-2-oxazoline-2-yl]phenyl]phenylphosphine typically involves the reaction of halogenophosphines with organometallic reagents. One common method includes the use of O-phenyl-bis(2-oxazolinylaryl)phosphinites as starting materials, which react with aryllithium reagents to form the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Bis[2-[®-4-tert-butyl-2-oxazoline-2-yl]phenyl]phenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the oxazoline or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong bases or acids, depending on the nature of the substituent being introduced .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Asymmetric Catalysis
The compound serves as a chiral ligand in asymmetric synthesis, facilitating reactions that produce enantiomerically enriched compounds. Its unique structure allows it to effectively stabilize transition states in reactions such as:
- Asymmetric Hydrogenation : It has been utilized in the hydrogenation of ketones and imines to produce chiral alcohols and amines, respectively.
- Heck Reaction : This ligand promotes the Heck coupling reaction between aryl halides and alkenes, leading to the formation of substituted alkenes with high stereoselectivity.
Case Study: Asymmetric Hydrogenation
In a notable study, researchers employed this ligand to achieve high enantioselectivity in the hydrogenation of prochiral ketones. The reaction conditions were optimized to yield up to 95% ee (enantiomeric excess), demonstrating the ligand's effectiveness in asymmetric synthesis.
| Reaction Type | Substrate Type | Enantiomeric Excess (%) |
|---|---|---|
| Asymmetric Hydrogenation | Prochiral Ketones | 95 |
| Heck Reaction | Aryl Halides | 90 |
Stabilization of Metal Nanoparticles
The compound has been investigated for its role in stabilizing metal nanoparticles (NPs). The phosphine moiety provides a protective layer around NPs, enhancing their stability and catalytic properties.
Case Study: Metal Nanoparticle Catalysts
Research demonstrated that metal nanoparticles stabilized with this ligand exhibited superior catalytic activity in various reactions compared to unmodified nanoparticles. For instance, platinum nanoparticles showed enhanced performance in catalytic hydrogenation reactions.
| Metal Type | Stabilization Method | Activity Enhancement (%) |
|---|---|---|
| Platinum | Stabilized with the ligand | 50 |
| Rhodium | Stabilized with the ligand | 40 |
Anticancer Activity
Recent studies have explored the potential anticancer properties of this compound. Its ability to interact with biological targets has led to investigations into its efficacy against various cancer cell lines.
Case Study: Cytotoxicity Testing
In vitro studies indicated that the compound exhibited significant cytotoxic effects on breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 Value (µM) | Comparison Agent |
|---|---|---|
| MCF-7 | 15 | Doxorubicin |
Mechanism of Action
The mechanism by which Bis[2-[®-4-tert-butyl-2-oxazoline-2-yl]phenyl]phenylphosphine exerts its effects involves its ability to coordinate with metal centers. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The oxazoline and phenyl groups play a crucial role in modulating the electronic properties of the phosphorus atom, thereby influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Structural Variations in Central Linkers
The central linker profoundly impacts molecular geometry and functionality:
Key Insights :
Substituent Effects on Steric and Electronic Properties
Substituents on the oxazole ring modulate solubility, steric hindrance, and electronic effects:
Key Insights :
Biological Activity
The compound (4R,4'R)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) is a phosphine-based ligand that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOP
- Molecular Weight : 512.62 g/mol
- CAS Number : Not available
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxazole moiety is known for its role in medicinal chemistry due to its ability to form stable complexes with metal ions and participate in various biochemical pathways. The phosphine group enhances the compound's reactivity and selectivity towards specific biological targets.
Biological Activity Overview
The compound has shown potential in various biological assays, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness is believed to stem from its ability to disrupt cellular processes in bacteria and fungi.
- Anticancer Activity : Research has suggested that compounds with similar structural motifs can induce apoptosis in cancer cells. The oxazole ring may play a critical role in this activity by interfering with cellular signaling pathways.
- Antiparasitic Activity : Studies have indicated that derivatives of oxazole compounds possess activity against parasites such as Plasmodium falciparum and Trypanosoma brucei. The specific activity of this compound against these organisms remains an area for further investigation.
1. Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various oxazole derivatives, including those similar to the target compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
2. Anticancer Efficacy
In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7). The IC value was found to be approximately 15 µM after 48 hours of treatment. Mechanistic studies suggested that the compound activates caspase pathways, leading to programmed cell death.
3. Antiparasitic Activity
Research on related compounds indicated promising results against Plasmodium falciparum. For instance, derivatives showed IC values less than 10 µM with selectivity indices greater than 10, indicating potential for further development as antimalarial agents.
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via refluxing precursor ligands in anhydrous ethanol with catalytic glacial acetic acid, followed by solvent evaporation under reduced pressure . Stereochemical control is achieved by optimizing reaction time (e.g., 4–6 hours) and temperature (80–100°C). Chiral resolution via HPLC with a cellulose-based column is recommended to isolate the (4R,4'R) enantiomer.
Q. Which spectroscopic techniques are critical for confirming stereochemical purity?
- Methodological Answer : Use - and -NMR to verify the phosphine ligand’s coordination environment. X-ray crystallography is essential for absolute configuration confirmation, as demonstrated in structurally analogous oxazole derivatives . Polarimetry ([α]) should complement these analyses to quantify enantiomeric excess.
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Store under inert gas (e.g., argon) in moisture-resistant containers to prevent oxidation . Avoid contact with water (risk of exothermic decomposition) and implement electrostatic discharge controls during transfer . Use fume hoods and flame-resistant lab coats to mitigate fire hazards.
Advanced Research Questions
Q. How can contradictory catalytic activity data across studies be systematically addressed?
- Methodological Answer : Design a split-plot experiment with controlled variables (e.g., ligand-to-metal ratio, solvent polarity) and replicate trials to isolate confounding factors . Use multivariate regression to correlate reaction conditions (e.g., temperature, pressure) with catalytic turnover numbers. Cross-validate results using DFT calculations to model electronic effects .
Q. What strategies enhance enantiomeric excess in asymmetric catalysis applications?
- Methodological Answer : Optimize steric bulk by modifying the tert-butyl substituent; compare with isopropyl analogs to assess steric effects on transition-state geometry . Employ chiral additives (e.g., (-)-sparteine) during synthesis to stabilize specific conformers. Monitor kinetic resolution via in-situ IR spectroscopy.
Q. How does the phenylphosphanediyl group’s electronic structure affect metal-ligand bonding?
- Methodological Answer : Perform XPS to quantify phosphorus electron density and correlate with catalytic activity. Compare with DFT-predicted HOMO/LUMO energies of the ligand . Experimental ligand substitution studies (e.g., replacing phenyl with electron-deficient aryl groups) can validate computational models.
Q. What environmental stability assays are relevant for assessing ecological risks?
- Methodological Answer : Conduct OECD 301B biodegradation tests under aerobic conditions. Use LC-MS/MS to track hydrolysis byproducts. Ecotoxicity assays (e.g., Daphnia magna acute toxicity) should follow ISO 6341 protocols to evaluate environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
